Isopropyl trifluoromethanesulfonate

Beschreibung

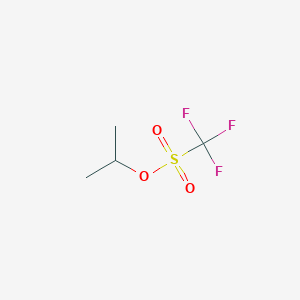

Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O3S/c1-3(2)10-11(8,9)4(5,6)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJBHBQUEAGIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of isopropyl triflate alkylation reactions

An In-Depth Technical Guide to the Mechanism of Isopropyl Triflate Alkylation Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl trifluoromethanesulfonate (isopropyl triflate, i-PrOTf) is a powerful and highly versatile alkylating agent utilized extensively in modern organic synthesis, particularly within pharmaceutical and materials science. Its exceptional reactivity is primarily attributed to the trifluoromethanesulfonate (triflate) anion, one of the most effective leaving groups known. This guide provides a comprehensive examination of the mechanistic underpinnings of isopropyl triflate alkylation reactions. We will explore the dichotomy between SN1 and SN2 pathways, the factors governing mechanistic preference, the intrinsic properties of the triflate group that drive these reactions, and practical considerations for laboratory application. This document serves as a technical resource, blending foundational theory with field-proven insights to empower researchers in leveraging this potent reagent effectively and safely.

The Triflate Group: An Engine of Reactivity

The remarkable utility of isopropyl triflate stems directly from the properties of the trifluoromethanesulfonate anion (TfO⁻). To appreciate the alkylation mechanism, one must first understand why triflate is such an exceptional leaving group. Its efficacy arises from two key electronic features:

-

Resonance Stabilization: The negative charge on the departing anion is delocalized across three oxygen atoms and the sulfur atom, significantly stabilizing the species.

-

Inductive Effect: The three fluorine atoms exert a powerful electron-withdrawing inductive effect through the sulfur atom, further dispersing the negative charge and enhancing the stability of the anion.[1]

Triflic acid (TfOH), the conjugate acid of the triflate anion, is a superacid with a pKa estimated to be around -14.7.[1] This extreme acidity confirms the extraordinary stability of its conjugate base. A fundamental principle in substitution chemistry is that good leaving groups are the conjugate bases of strong acids.[1] This stability drastically lowers the activation energy for the cleavage of the carbon-oxygen bond, making isopropyl triflate a highly potent electrophile.[1]

Data Presentation: Comparative Leaving Group Ability

To contextualize the reactivity of the triflate group, its performance relative to other common leaving groups is summarized below. The data underscores the vast difference in reactivity, which dictates reaction conditions and substrate scope.

| Leaving Group | Abbreviation | Relative Reactivity (krel) |

| Trifluoromethanesulfonate | -OTf | 56,000 |

| Fluorosulfate | -OSO₂F | 29,000 |

| p-Nitrobenzenesulfonate | -ONs | 13 |

| p-Bromobenzenesulfonate | -OBs | 2.62 |

| Methanesulfonate | -OMs | 1.00 |

| p-Toluenesulfonate | -OTs | 0.70 |

| Iodide | -I | 0.01 |

| Bromide | -Br | 0.001 |

| Chloride | -Cl | 0.0001 |

| (Source: Adapted from kinetic studies data)[1] |

The Mechanistic Dichotomy: SN1 vs. SN2 Pathways

As a secondary alkyl electrophile, isopropyl triflate lies at the mechanistic borderline between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution.[2][3] The preferred pathway is not intrinsic to the reagent itself but is profoundly influenced by the reaction environment, specifically the nature of the nucleophile and the solvent system.[3][4]

The SN1 Pathway

This pathway is characterized by a two-step mechanism involving the formation of a carbocation intermediate.

-

Ionization: The C-OTf bond cleaves heterolytically in the rate-determining step to form a secondary isopropyl carbocation and the highly stable triflate anion.

-

Nucleophilic Attack: A (typically weak) nucleophile attacks the planar carbocation. This can occur from either face, leading to racemization if the carbon center is chiral.

Factors Favoring the SN1 Mechanism:

-

Solvent: Polar protic solvents (e.g., water, alcohols) are crucial. They stabilize the carbocation intermediate and the triflate anion through hydrogen bonding and dipole-dipole interactions, lowering the activation energy of the first step.[4][5] Detailed studies show that isopropyl triflate predominantly follows SN1-type pathways in such solvents.[1]

-

Nucleophile: Weak, neutral nucleophiles (e.g., H₂O, ROH) favor this pathway as they are not strong enough to force a concerted SN2 displacement.[4][5] Reactions where the solvent also acts as the nucleophile are termed solvolysis reactions.[3]

The SN2 Pathway

This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This backside attack results in the inversion of stereochemistry at the carbon center.

Factors Favoring the SN2 Mechanism:

-

Nucleophile: Strong, anionic nucleophiles (e.g., RS⁻, N₃⁻, CN⁻) possess a high-energy HOMO that facilitates a concerted displacement. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6]

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal. They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive.[4]

-

Steric Hindrance: While the isopropyl group is more sterically hindered than a primary substrate, the SN2 pathway is still accessible, unlike with tertiary systems where it is completely blocked.[5][6]

Visualization: SN1 vs. SN2 Mechanistic Pathways

The following diagram illustrates the distinct energetic profiles and key intermediates/transition states for the two competing mechanisms.

Caption: Competing SN1 (top) and SN2 (bottom) pathways for isopropyl triflate alkylation.

Applications in Drug Development and Organic Synthesis

The high reactivity and predictable mechanistic behavior of isopropyl triflate make it a valuable reagent in the synthesis of complex organic molecules.

-

Pharmaceutical Synthesis: It is frequently used to introduce the isopropyl group, a common motif in pharmacologically active compounds, onto various nucleophiles like amines, alcohols, and thiols.[1] The installation of an isopropyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. For instance, the synthesis of Omidenepag Isopropyl, an FDA-approved drug for glaucoma, involves an esterification with isopropyl alcohol, showcasing the importance of this functional group.[7]

-

Protecting Group Chemistry: The isopropyl group can serve as a protecting group for alcohols and other functionalities. Isopropyl triflate provides an efficient means of installing this group under mild conditions.

-

Polymer Chemistry: It facilitates the modification of polymers by introducing functional groups, thereby altering their physical and chemical properties for applications in areas like drug delivery systems.[1]

Experimental Protocols & Methodologies

A self-validating protocol requires not only procedural steps but also an understanding of the rationale behind each choice.

Protocol 1: Synthesis of Isopropyl Triflate (i-PrOTf)

This procedure describes the conversion of isopropyl alcohol to its corresponding triflate ester using trifluoromethanesulfonic anhydride.[1][8]

Rationale: Trifluoromethanesulfonic anhydride (Tf₂O) is a highly reactive triflating agent. A non-nucleophilic amine base is required to scavenge the triflic acid byproduct, which would otherwise protonate the starting alcohol or the product. Dichloromethane (DCM) is an excellent inert solvent for this transformation. The reaction is performed at low temperatures to control the exothermic reaction and prevent side reactions.

Materials:

-

Isopropyl alcohol (1.0 eq)

-

Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq)

-

Pyridine or Triethylamine (TEA, 1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a dropping funnel.

-

Dissolve isopropyl alcohol and pyridine/TEA in anhydrous DCM and cool the solution to -20 °C to 0 °C using an appropriate cooling bath.

-

Add Tf₂O dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by slowly adding cold saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Caution: Do not heat the product during concentration.

-

The crude product is often used directly due to its instability. If purification is necessary, flash chromatography on silica gel at low temperatures can be attempted, but elimination is a significant risk.[9]

Visualization: Synthesis Workflow

Caption: General workflow for the synthesis of isopropyl triflate.

Protocol 2: N-Alkylation of Benzylamine with Isopropyl Triflate

Rationale: This protocol demonstrates a typical SN2-type alkylation. A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is used to prevent it from competing with the benzylamine nucleophile. Acetonitrile is a suitable polar aprotic solvent.

Materials:

-

Benzylamine (1.0 eq)

-

Isopropyl triflate (1.2 eq, freshly prepared or from a reliable commercial source)

-

Diisopropylethylamine (DIPEA, 1.5 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried flask under an inert atmosphere, add benzylamine, DIPEA, and anhydrous acetonitrile.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of isopropyl triflate in acetonitrile to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield N-isopropylbenzylamine.

Safety and Handling

Isopropyl triflate is a highly reactive and moisture-sensitive compound that requires careful handling.

-

Reactivity: As a potent alkylating agent, it should be treated as potentially hazardous. Alkylating agents can be toxic and mutagenic.[10]

-

Moisture Sensitivity: The compound will readily hydrolyze upon contact with moisture to form corrosive triflic acid. All handling should be done under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed within a chemical fume hood.[10][11]

-

Disposal: Waste should be treated as hazardous and disposed of according to local regulations.

Conclusion and Future Outlook

Isopropyl triflate is a cornerstone reagent in organic chemistry, enabling the efficient introduction of the isopropyl moiety. Its reactivity is governed by a delicate balance of factors that steer the reaction down SN1 or SN2 pathways, a classic case of borderline mechanistic behavior. Understanding this dichotomy allows chemists to fine-tune reaction conditions to achieve desired outcomes with high selectivity. While its reactivity is a great asset, it also necessitates careful handling and storage. Ongoing research continues to explore the utility of alkyl triflates in novel transformations, including metal-catalyzed cross-coupling reactions, further cementing their indispensable role in the synthesis of pharmaceuticals and advanced materials.[1]

References

-

Cleanchem Laboratories. (n.d.). Material Safety Data Sheets this compound. Retrieved from [Link]

-

Al-Huniti, M. H., & Al-Sheikh, Y. A. (2014). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Molecules, 19(8), 12898–12931. Retrieved from [Link]

-

Thermo Fisher Scientific. (2021). Safety Data Sheet - Isopropyl trifluoroacetate. Retrieved from [Link]

-

Ashenhurst, J. (2024). Comparing the SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Silva, G. G., et al. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Scientific Reports, 14(1), 2977. Retrieved from [Link]

-

Pharmarecipereview.com. (n.d.). Ethyl Triflate in Medicinal Chemistry: Exploring Potential and Applications. Retrieved from [Link]

-

Silva, G. G., et al. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Scientific Reports, 14(1), 2977. Retrieved from [Link]

-

Reddit. (2021). leaving group ability of triflate. r/OrganicChemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

-

Chad's Prep. (2020, November 5). 7.3 SN1 vs SN2 | Organic Chemistry. YouTube. Retrieved from [Link]

-

Axios Research. (n.d.). Isopropyl Triflate. Retrieved from [Link]

-

Szafraniec, L. J., Szafraniec, L. L., & Beaudry, W. T. (1982). Reaction of (R)-(+)-isopropyl methylphosphinate with methyl triflate. Stereospecific synthesis of (R)-(+)-isopropyl methyl methylphosphonite. The Journal of Organic Chemistry, 47(10), 1938–1940. Retrieved from [Link]

-

Wang, Y., et al. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. Journal of Pharmaceutical Analysis, 13(9), 1-28. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalysed dehydrative nucleophilic displacement reactions. RSC Advances, 7(77), 48784-48791. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from [Link]

Sources

- 1. Buy this compound | 41029-44-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 9. reddit.com [reddit.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Importance of Isopropyl Trifluoromethanesulfonate

An In-Depth Technical Guide to Isopropyl Trifluoromethanesulfonate for Advanced Chemical Synthesis

In the landscape of modern organic synthesis, the ability to forge new carbon-heteroatom and carbon-carbon bonds with precision and efficiency is paramount. This compound (i-PrOTf), also known as isopropyl triflate, has emerged as a powerhouse reagent for the introduction of the isopropyl moiety onto a wide range of nucleophilic substrates.[1] Its significance is rooted in the exceptional reactivity conferred by the trifluoromethanesulfonate (triflate) group, one of the most effective leaving groups known in organic chemistry.[1] This guide provides an in-depth exploration of the core physical and chemical properties, synthesis, reactivity, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular and Physical Properties

This compound is a colorless liquid under standard conditions.[1] Its fundamental properties are summarized below. It is critical to note that while some physical data are derived from experimental work, others are based on predictive models and should be considered as such.

| Property | Value | Source(s) |

| CAS Number | 41029-44-1 | [1][2] |

| Molecular Formula | C₄H₇F₃O₃S | [1][2] |

| Molecular Weight | 192.16 g/mol | [1][2] |

| IUPAC Name | propan-2-yl trifluoromethanesulfonate | [1] |

| Synonyms | Isopropyl triflate, i-PrOTf | [1] |

| Physical State | Colorless liquid | [1] |

| Boiling Point | 133.5 ± 35.0 °C (Predicted) | [1] |

| Density | 1.385 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Miscible with aprotic organic solvents (e.g., CH₂Cl₂, THF, acetonitrile). Reacts with protic solvents (e.g., water, alcohols). | [3] |

| Moisture Sensitivity | Highly sensitive to moisture; hydrolyzes to form trifluoromethanesulfonic acid. | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of this compound. The expected spectral data are outlined below.

| Spectroscopy | Characteristic Peaks and Features |

| ¹H NMR | δ ~5.2 ppm (septet, 1H, -CH-), δ ~1.5 ppm (doublet, 6H, -CH₃) |

| ¹³C NMR | δ ~118 ppm (quartet, J ≈ 320 Hz, -CF₃), δ ~78 ppm (-CH-), δ ~22 ppm (-CH₃) |

| ¹⁹F NMR | δ ~ -75 ppm (singlet, CF₃) |

| FT-IR (neat) | ~2990-2940 cm⁻¹ (C-H stretch), ~1410 cm⁻¹ (S=O stretch, asymmetric), ~1250 cm⁻¹ (S=O stretch, symmetric), ~1200 cm⁻¹ (C-F stretch), ~1030 cm⁻¹ (S-O stretch), ~950-850 cm⁻¹ (C-O stretch) |

| Mass Spec (EI) | M⁺• at m/z = 192 (may be weak or absent). Key fragments: m/z = 150 ([M - C₃H₆]⁺•, McLafferty-type rearrangement), m/z = 149 ([CF₃SO₃]⁻, not typically seen in EI+), m/z = 43 ([C₃H₇]⁺, isopropyl cation). |

Chemical Properties and Reactivity

The Triflate Anion: An Exceptional Leaving Group

The extraordinary reactivity of this compound is a direct consequence of the trifluoromethanesulfonate anion (TfO⁻). Trifluoromethanesulfonic acid (TfOH) is a superacid with a pKa of approximately -14.[1] This extreme acidity means its conjugate base, the triflate anion, is exceptionally stable and therefore an excellent leaving group. The stability of the triflate anion is derived from two key factors:

-

Resonance Delocalization: The negative charge is delocalized across the three oxygen atoms of the sulfonate group.[1]

-

Inductive Effect: The powerful electron-withdrawing effect of the trifluoromethyl (-CF₃) group further disperses the negative charge.[1]

This combination makes the triflate group approximately 56,000 times more reactive as a leaving group than a mesylate group in nucleophilic substitution reactions.[1]

Alkylation Reactions and Mechanistic Considerations

This compound is a potent electrophile used to alkylate a wide variety of nucleophiles, including alcohols, phenols, amines, and thiols.[1] The reaction mechanism for nucleophilic substitution is highly dependent on the solvent and the nucleophile, typically following a borderline Sₙ1/Sₙ2 pathway.[1]

-

In polar protic solvents , the reaction tends to favor an Sₙ1-like mechanism . The solvent stabilizes the formation of an intermediate isopropyl carbocation, which is then attacked by the nucleophile.[1]

-

In polar aprotic solvents , the mechanism is closer to a loose Sₙ2-like transition state , where the C-O bond is significantly weakened and has substantial carbocation character before the new bond with the nucleophile is fully formed.[1]

Synthesis and Purification

The most common and reliable method for synthesizing this compound is the reaction of isopropanol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an anhydrous aprotic solvent like dichloromethane.[1]

The purpose of the base is to neutralize the triflic acid generated during the reaction, preventing it from protonating the starting alcohol or the product. The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive triflic anhydride and the resulting isopropyl triflate.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the triflation of alcohols.[4][5][6] All operations must be performed in a chemical fume hood using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon).

-

Materials:

-

Isopropanol (1.0 eq)

-

Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq)

-

Pyridine, anhydrous (1.2 eq)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add isopropanol and anhydrous dichloromethane.

-

Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.

-

Slowly add anhydrous pyridine via syringe.

-

Add trifluoromethanesulfonic anhydride dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above 0 °C. A white precipitate (pyridinium triflate) will form.

-

Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash sequentially with cold 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) at low temperature (<30 °C).

-

Purification: Purify the crude product by vacuum distillation to yield pure this compound as a colorless liquid.

-

Protocol: O-Alkylation of 4-Methoxyphenol

This protocol provides a representative example of using isopropyl triflate for the O-alkylation of a phenol.

-

Materials:

-

4-Methoxyphenol (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous powder (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol, anhydrous potassium carbonate, and anhydrous acetonitrile.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add this compound dropwise via syringe.

-

Heat the reaction mixture to 40-50 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

-

Rinse the solid with acetonitrile.

-

Concentrate the combined filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired isopropyl phenyl ether.

-

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that requires careful handling.

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage upon contact.

-

Toxicity: Assumed to be highly toxic if inhaled, ingested, or in contact with skin, similar to other small alkylating agents like methyl triflate.[7]

-

Reactivity: Reacts exothermically with water and protic solvents. It is moisture-sensitive and will hydrolyze to release corrosive triflic acid.[3]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[7]

-

Skin Protection: A flame-resistant lab coat and appropriate protective clothing to cover all exposed skin are required.

-

-

Handling and Storage:

-

Always handle this compound in a well-ventilated chemical fume hood.[3]

-

Use syringes and Schlenk techniques for transfers under an inert atmosphere (Nitrogen or Argon).

-

Store in a tightly sealed container, often in an ampule as supplied, in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8][9]

-

Refrigerated storage (0-6 °C) is often recommended to ensure long-term stability.[7]

-

-

Disposal:

Conclusion

This compound is a highly effective reagent for isopropylation, driven by the unparalleled leaving group ability of the triflate anion. Its predictable reactivity and utility in constructing complex molecules solidify its role in advanced organic synthesis, particularly within pharmaceutical and materials science research. However, its potent reactivity necessitates a thorough understanding of its properties and strict adherence to safety protocols. By leveraging the information and procedures outlined in this guide, researchers can safely and effectively harness the synthetic power of this valuable compound.

References

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]

-

Dakota Bioprocessing. (n.d.). Understanding the Hazards and Safe Handling of Methyl Triflate. Retrieved from [Link]

-

Reddit. (2013). Working with Triflates. Retrieved from [Link]

- Google Patents. (2016). CN106008282A - Method for synthesizing trifluoromethanesulfonate.

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylethyl 1,1,1-trifluoromethanesulfonate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

Sources

- 1. Buy this compound | 41029-44-1 [smolecule.com]

- 2. GSRS [precision.fda.gov]

- 3. fishersci.com [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Triisopropylsilyl trifluoromethanesulfonate | C10H21F3O3SSi | CID 2724529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Isopropyl trifluoromethanesulfonate stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Isopropyl Trifluoromethanesulfonate

Introduction: The Dual Nature of a Powerful Reagent

This compound (i-PrOTf), also known as isopropyl triflate, is a potent electrophilic alkylating agent widely employed in organic synthesis.[1][2] Its utility stems from the exceptional reactivity conferred by the trifluoromethanesulfonate (triflate) anion, one of the most effective leaving groups in organic chemistry.[1][3] This high reactivity, however, is intrinsically linked to its instability, presenting significant challenges for its storage and handling. This guide provides an in-depth analysis of the chemical stability of this compound, delineates its primary decomposition pathways, and establishes rigorous protocols for its safe storage and handling to ensure experimental success and laboratory safety.

The Foundation of Reactivity: Molecular Structure and Properties

This compound (C₄H₇F₃O₃S) is a colorless liquid whose power lies in the triflate moiety.[1] The three fluorine atoms exert a powerful electron-withdrawing inductive effect through the sulfur atom, which, combined with the resonance stabilization of the resulting anion, makes triflate an extraordinarily good leaving group.[1] This property facilitates nucleophilic substitution reactions, often proceeding through an SN1-type pathway involving a stabilized secondary isopropyl carbocation intermediate.[1]

| Property | Value | Source(s) |

| Chemical Formula | C₄H₇F₃O₃S | [1][2][4] |

| Molecular Weight | 192.16 g/mol | [2][4] |

| CAS Number | 41029-44-1 | [1][2][5] |

| Appearance | Colorless Liquid | [1][6] |

| Synonyms | Isopropyl triflate, Propan-2-yl trifluoromethanesulfonate | [2] |

Chemical Stability and Decomposition Pathways

The very features that make isopropyl triflate a valuable reagent also render it susceptible to decomposition. Unlike more stable primary alkyl triflates, secondary triflates like i-PrOTf are known to be significantly less stable, particularly during purification or prolonged storage.[6][7][8]

Hydrolytic Instability

The most significant factor affecting the stability of this compound is its acute sensitivity to moisture.[1][9] It hydrolyzes readily upon contact with water, including atmospheric moisture, to form isopropanol and trifluoromethanesulfonic acid, a superacid. This reaction is often rapid and exothermic. The acidic byproduct can further catalyze other decomposition reactions.

Caption: Hydrolysis of this compound.

Thermal and Acidic Lability

Isopropyl triflate exhibits poor stability under strongly acidic conditions and is sensitive to heat.[7] The lability in acid is attributed to the propensity to form a stabilized secondary carbocation.[7] While stable under controlled, normal conditions, elevated temperatures can accelerate decomposition.[5] Secondary alkyl triflates are known to undergo elimination reactions even at low temperatures (-30 °C), especially in the absence of stabilizing functional groups.[8] Upon combustion or severe thermal decomposition, it emits toxic and irritating fumes, including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen fluoride (HF).[5][9]

Incompatibility with Nucleophiles

As a potent electrophile, this compound reacts readily with a wide range of nucleophiles.[1] This reactivity is desirable in synthesis but is a critical consideration for storage. It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][9][10] Contact with these materials can lead to vigorous and potentially hazardous reactions.

Recommended Storage and Handling Protocols

Given its inherent instability and reactivity, strict adherence to proper storage and handling procedures is paramount for maintaining the integrity of the reagent and ensuring laboratory safety.

Core Storage Conditions

The primary objective of storage is to rigorously exclude moisture and prevent thermal decomposition.

| Parameter | Recommendation | Rationale & Citation |

| Temperature | Refrigerate (2-8°C recommended). | To minimize thermal decomposition and slow degradation reactions.[5][11] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | To prevent hydrolysis from atmospheric moisture. The compound is moisture sensitive.[9][12] |

| Container | Tightly sealed, amber glass bottle. | To protect from light and prevent moisture ingress. Glass is inert to the compound.[13] |

| Location | Dry, well-ventilated, corrosives-compatible area. | To ensure a safe environment and prevent accidental contact with incompatible materials.[5][9][12] |

| Incompatibles | Segregate from strong acids, bases, oxidizing agents, and reducing agents. | To prevent violent reactions and decomposition.[5][9] |

Protocol for Safe Handling and Use

This protocol outlines the essential steps for safely handling this compound in a research setting.

Caption: Standard workflow for handling this compound.

Step-by-Step Methodology:

-

Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and compatible gloves (e.g., butyl rubber or laminate film).[5][12]

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of potentially toxic vapors.[5][14]

-

Inert Atmosphere: Use standard Schlenk line or glovebox techniques. Ensure all glassware is oven- or flame-dried and cooled under a stream of dry inert gas (argon or nitrogen).

-

Reagent Transfer: Transfer the liquid using a dry, gas-tight syringe that has been flushed with inert gas. To prevent back-pressure issues, use a needle to vent the reaction flask to a bubbler.

-

Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).[13] Collect the material into a suitable container for hazardous waste disposal. Do not use combustible materials like paper towels.

-

Quenching and Disposal: Needles, syringes, and residual reagent should be carefully quenched by slowly adding them to a stirred solution of a nucleophilic solvent like isopropanol or a dilute solution of an amine (e.g., diethylamine in an appropriate solvent) in the fume hood.[14] All waste must be disposed of as hazardous chemical waste in accordance with local and federal regulations.[5][12]

Conclusion: Balancing Power with Precaution

This compound is a powerful synthetic tool whose high reactivity demands a comprehensive understanding of its stability profile. Its susceptibility to hydrolysis, thermal degradation, and reaction with a wide array of chemicals necessitates rigorous storage and handling protocols. By implementing the guidelines detailed in this document—specifically, storage under refrigerated, inert conditions and meticulous handling to exclude moisture—researchers can safely harness the synthetic power of this reagent while ensuring its integrity and maximizing experimental reproducibility.

References

-

Title: MATERIAL SAFETY DATA SHEETS this compound Source: Cleanchem Laboratories URL: [Link]

-

Title: Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates Source: National Institutes of Health (PMC) URL: [Link]

-

Title: 1-Methylethyl 1,1,1-trifluoromethanesulfonate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Section 1. Identification - GFA Alcohol Prep Pads Source: GFA Production (Xiamen) Co., Ltd. URL: [Link]

-

Title: leaving group ability of triflate Source: Reddit r/OrganicChemistry URL: [Link]

-

Title: SAFETY DATA SHEET - Isopropyl trifluoroacetate Source: Thermo Fisher Scientific URL: [Link]

- Source: Google Patents (CN106008282A)

-

Title: A trifluoromethanesulfonate (triflate) can be used in a manner similar to a halide as a leaving group. Source: Pearson+ URL: [Link]

-

Title: Organic Syntheses Procedure - Methyl trifluoromethanesulfonate Source: Organic Syntheses URL: [Link]

-

Title: this compound Source: precisionFDA URL: [Link]

Sources

- 1. Buy this compound | 41029-44-1 [smolecule.com]

- 2. 1-Methylethyl 1,1,1-trifluoromethanesulfonate | C4H7F3O3S | CID 10877967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]

- 4. GSRS [precision.fda.gov]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]

- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. Triisopropylsilyl Trifluoromethanesulfonate | 80522-42-5 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

A Computational Deep Dive into the Reactivity of Isopropyl Trifluoromethanesulfonate: A Guide for Drug Development Professionals

Abstract

Isopropyl trifluoromethanesulfonate (isopropyl triflate, IPTfO) is a potent alkylating agent of significant interest in pharmaceutical development and organic synthesis due to the exceptional lability of the triflate leaving group. Understanding its reactivity profile, particularly the mechanistic dichotomy between Sɴ1 and Sɴ2 pathways, is critical for controlling reaction outcomes and optimizing synthetic routes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how computational chemistry, particularly Density Functional Theory (DFT), can be leveraged to dissect the reactivity of this compound. We will explore the underlying electronic factors governing its behavior, detail a robust computational workflow for mechanistic investigation, and discuss the critical influence of the solvent environment.

Introduction: The Duality of a Powerful Alkylating Agent

In the landscape of organic synthesis, the choice of an appropriate alkylating agent is paramount. This compound has emerged as a powerful tool for introducing the isopropyl group, a common motif in many pharmaceutical compounds. Its high reactivity is a double-edged sword: while enabling transformations that are sluggish with other substrates, it can also lead to a loss of selectivity and the formation of undesired byproducts. The core of this challenge lies in the borderline nature of its substitution reactions. As a secondary alkyl triflate, it does not fit neatly into the purely bimolecular (Sɴ2) or unimolecular (Sɴ1) mechanistic paradigms. Instead, it exists on a mechanistic continuum, with the preferred pathway being highly sensitive to the nucleophile, solvent, and temperature.

Computational modeling provides an indispensable lens through which to view these competing pathways. By simulating the reaction at the quantum mechanical level, we can elucidate transition state structures, calculate activation energy barriers, and predict how subtle changes in reaction conditions will tip the mechanistic balance. This guide will walk through the theoretical underpinnings and practical application of such computational studies.

The Key Players: Electronic Structure and Intrinsic Reactivity

To understand the reactivity of this compound, we must first consider its constituent parts: the incipient isopropyl carbocation and the triflate leaving group.

The Isopropyl Carbocation: A Matter of Stability

The viability of an Sɴ1 pathway is directly linked to the stability of the carbocation intermediate that is formed upon departure of the leaving group. The isopropyl cation is a secondary carbocation, placing it at a stability crossroads between the highly unstable primary cations and the more stable tertiary cations. Its stability is primarily derived from two electronic effects:

-

Inductive Effect: The two methyl groups adjacent to the positively charged carbon are electron-donating, pushing electron density towards the carbocation center and partially neutralizing the positive charge.

-

Hyperconjugation: The C-H σ-bonds of the methyl groups can overlap with the empty p-orbital of the carbocationic center, delocalizing the positive charge over multiple atoms. Extensive ab initio calculations have shown that this hyperconjugative interaction is a significant stabilizing factor.[1]

While more stable than primary carbocations, the isopropyl cation is still a high-energy intermediate, making a pure Sɴ1 mechanism, where the carbocation is fully formed before the nucleophile attacks, less common than in tertiary systems.

The Triflate Anion: An Exceptional Leaving Group

The trifluoromethanesulfonate (triflate) anion is one of the best leaving groups known in organic chemistry.[2][3] Its exceptional ability to depart stems from the extreme stability of the resulting anion. This stability is a consequence of:

-

Resonance: The negative charge is delocalized over the three oxygen atoms of the sulfonate group.[4]

-

Inductive Effect: The powerful electron-withdrawing trifluoromethyl group pulls electron density away from the sulfonate group, further stabilizing the negative charge.[4]

The conjugate acid of the triflate anion, triflic acid (CF₃SO₃H), is a superacid, underscoring the anion's stability. This inherent stability dramatically lowers the activation energy for the C-O bond cleavage, making alkyl triflates, including this compound, highly reactive.[4]

Computational Methodology: Dissecting the Sɴ1 and Sɴ2 Pathways

Density Functional Theory (DFT) has become the workhorse of computational organic chemistry for its balance of accuracy and computational cost. It allows us to model the potential energy surface of a reaction, identifying the low-energy paths from reactants to products.

The Sɴ1 vs. Sɴ2 Reaction Coordinate

The fundamental difference between the Sɴ1 and Sɴ2 mechanisms lies in the timing of bond-breaking and bond-making. A computational study must be designed to accurately model both possibilities.

Caption: A typical DFT workflow for studying reaction mechanisms.

Step 1: Gas-Phase Geometry Optimization

-

Objective: To find the lowest energy structures of the reactants (this compound and the nucleophile), products, and the carbocation intermediate.

-

Methodology:

-

Build the initial 3D structures of the molecules.

-

Perform geometry optimization calculations using a suitable DFT functional and basis set (e.g., M06-2X/6-311++G(d,p)). The M06-2X functional is often recommended for its accuracy in calculating main-group thermochemistry and barrier heights.

-

Confirm that the optimized structures are true minima on the potential energy surface by performing a frequency calculation and ensuring there are no imaginary frequencies.

-

Step 2: Transition State (TS) Search

-

Objective: To locate the transition state structures for both the Sɴ2 pathway and the two steps of the Sɴ1 pathway.

-

Methodology:

-

For the Sɴ2 TS, start with a structure where the nucleophile is approaching the central carbon from the backside and the C-O bond of the triflate is elongated.

-

For the Sɴ1 TSs, model the C-O bond cleavage (TS1) and the nucleophile's attack on the carbocation (TS2).

-

Use a TS optimization algorithm (e.g., Berny optimization with Opt=TS).

-

Step 3: Frequency Calculation and TS Verification

-

Objective: To verify that the located TS structures are indeed first-order saddle points and to calculate the zero-point vibrational energy (ZPVE).

-

Methodology:

-

Perform a frequency calculation on the optimized TS structures.

-

A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-O bond and formation of the C-Nu bond in the Sɴ2 TS).

-

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation

-

Objective: To confirm that the located transition state connects the correct reactants and products (or intermediates).

-

Methodology:

-

Perform an IRC calculation starting from the TS geometry.

-

The IRC path should lead downhill in energy from the TS to the corresponding reactants and products.

-

Step 5: Inclusion of Solvent Effects

-

Objective: To obtain more accurate energies that reflect the reaction in solution.

-

Methodology:

-

Take the gas-phase optimized geometries of all stationary points (reactants, TSs, intermediates, products).

-

Perform single-point energy calculations using a solvation model (e.g., SMD or a hybrid explicit/implicit model). This recalculates the electronic energy in the presence of the solvent continuum.

-

Step 6: Construction of the Reaction Energy Profile

-

Objective: To visualize the energetics of the competing pathways and determine the activation barriers.

-

Methodology:

-

Calculate the relative free energies (ΔG) of all stationary points, including ZPVE and solvation corrections.

-

The activation barrier (ΔG‡) is the difference in free energy between the transition state and the reactants.

-

Plot the free energy versus the reaction coordinate for both the Sɴ1 and Sɴ2 pathways. The pathway with the lower activation barrier will be the kinetically favored one.

-

Predicted Outcomes and Mechanistic Insights

While a definitive quantitative comparison requires carrying out the full computational protocol, we can make informed predictions based on the principles discussed and studies of analogous systems.

| Parameter | Sɴ2 Pathway | Sɴ1 Pathway | Expected Outcome for IPTfO |

| Rate Determining Step | Bimolecular attack of Nu⁻ | Unimolecular C-OTf cleavage | Highly dependent on conditions |

| Transition State | Pentacoordinate, charge dispersed | Cationic, charge separation | Sɴ1 TS is higher in energy in non-polar solvents |

| Solvent Effect | Favored by polar aprotic solvents | Strongly favored by polar protic solvents | A switch from Sɴ2-like to Sɴ1-like with increasing solvent polarity |

| Nucleophile Effect | Rate is sensitive to [Nu⁻] and its strength | Rate is insensitive to [Nu⁻] and its strength | Strong, unhindered nucleophiles will favor Sɴ2 |

It is anticipated that for this compound, the reaction will exhibit "borderline" behavior. In the presence of strong nucleophiles and in less polar solvents, the Sɴ2 pathway is likely to dominate. As the nucleophile becomes weaker or more sterically hindered, and as the solvent becomes more polar and capable of stabilizing a carbocation (e.g., water or formic acid), the mechanism will shift towards an Sɴ1-like pathway. Computational studies are perfectly suited to quantify this shift by calculating the activation barriers for both pathways across a range of simulated solvent environments. For example, DFT investigations into the hydrolysis of isopropyl chloride, a similar secondary substrate, reveal a loose Sɴ2-like mechanism with significant Sɴ1 character, where solvent assistance is crucial in stabilizing the transition state. [2][5]

Conclusion and Future Directions

The reactivity of this compound is a nuanced interplay of carbocation stability, leaving group ability, nucleophilicity, and solvent effects. This guide has outlined a comprehensive computational framework based on Density Functional Theory to dissect this complex reactivity profile. By systematically modeling the Sɴ1 and Sɴ2 pathways, researchers can gain predictive power over their reactions, enabling the rational design of synthetic routes and the minimization of unwanted side reactions.

For drug development professionals, this level of mechanistic understanding is invaluable. It allows for the fine-tuning of reaction conditions to favor a desired stereochemical outcome (as Sɴ2 reactions proceed with inversion of stereochemistry while Sɴ1 reactions lead to racemization) and to improve reaction yields and purity. The protocols described herein provide a roadmap for any research team equipped with standard computational chemistry software to undertake a rigorous investigation of this and other important reactive intermediates in pharmaceutical synthesis.

References

- Stabilization of carbocations CH 3 + , C 2 H 5 + , iC 3 H 7 + , tert-Bu + , and cyclo-pentyl + in solid phases: experimental data versus calcul

-

Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI. [Link]

-

Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate. ResearchGate. [Link]

-

Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. RSC Publishing. [Link]

-

Nucleophilicity and Leaving-Group Ability in Frontside and Backside S N 2 Reactions. ResearchGate. [Link]

-

Mechanism of the solvolysis of α-keto triflate 1. ResearchGate. [Link]

-

Why is isopropylium carbocation more stable than benzyl carbocation? Quora. [Link]

-

Triflate. Wikipedia. [Link]

-

Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. ResearchGate. [Link]

Sources

- 1. DSpace [dr.lib.iastate.edu]

- 2. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Approach for ab Initio Calculations of Rate Coefficients for Secondary Reactions in Acrylate Free-Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Discovery and history of isopropyl trifluoromethanesulfonate

An In-depth Technical Guide to Isopropyl Trifluoromethanesulfonate: From Discovery to Contemporary Synthetic Applications

Abstract: this compound, commonly referred to as isopropyl triflate, stands as a potent and versatile electrophile in the synthetic chemist's toolkit. Its significance is rooted in the exceptional lability of the trifluoromethanesulfonate (triflate) leaving group, which facilitates a broad spectrum of nucleophilic substitution reactions. This guide provides a comprehensive exploration of isopropyl triflate, charting its historical context, fundamental physicochemical properties, detailed synthesis protocols, mechanistic underpinnings of its reactivity, and its strategic applications in modern organic synthesis, with a particular focus on drug development. This document is tailored for researchers, scientists, and drug development professionals seeking to harness the synthetic power of this reagent.

Historical Context: The Dawn of Triflate Chemistry

The story of this compound is intrinsically linked to the broader development of triflate chemistry. While a singular moment of "discovery" for the isopropyl derivative is not prominently recorded, its emergence was a natural progression following the pioneering work on trifluoromethanesulfonic acid and its derivatives. The triflate anion (CF₃SO₃⁻) is an extremely stable polyatomic ion, a consequence of the powerful inductive effect of the trifluoromethyl group and resonance stabilization, which delocalizes the negative charge across the three oxygen atoms.[1][2] This inherent stability makes it an outstanding leaving group, a property that chemists began to exploit in the mid-20th century.

The groundwork laid by researchers in exploring the synthesis and reactivity of various alkyl and aryl triflates paved the way for the utilization of isopropyl triflate as a valuable reagent.[3][4] These early investigations established triflates as highly effective alkylating agents, often displaying reactivity far exceeding that of traditional halides or other sulfonate esters.[5] However, the high reactivity of simple alkyl triflates, particularly secondary ones like isopropyl triflate, also presented challenges in their isolation and handling due to their propensity for elimination reactions at elevated temperatures.[6]

Synthesis and Physicochemical Properties

This compound is a colorless liquid that is highly reactive and sensitive to moisture.[7] It is characterized by the strong electron-withdrawing properties of the trifluoromethanesulfonate group, which makes the attached isopropyl group highly susceptible to nucleophilic attack.[7]

Synthetic Protocols

The most common laboratory-scale synthesis of this compound involves the reaction of isopropyl alcohol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base.[7] Another reported method involves the reaction of trifluoromethanesulfonic anhydride with triisopropyl orthoformate.[8]

Experimental Protocol: Synthesis from Isopropyl Alcohol and Triflic Anhydride

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel. The flask is charged with anhydrous dichloromethane (CH₂Cl₂) and isopropyl alcohol.

-

Inert Atmosphere: The system is purged with dry nitrogen or argon.

-

Cooling: The flask is immersed in a dry ice/acetone bath to cool the contents to approximately -78 °C.

-

Base Addition: A non-nucleophilic base, such as pyridine or 2,6-lutidine, is added dropwise to the cooled solution to act as a scavenger for the triflic acid byproduct.

-

Reagent Addition: A solution of trifluoromethanesulfonic anhydride in anhydrous dichloromethane is added dropwise from the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the internal reaction temperature below -70 °C during the addition to minimize side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Aqueous Workup: Upon completion, the reaction is carefully quenched by the addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with cold dichloromethane.

-

Washing: The combined organic layers are washed sequentially with cold dilute hydrochloric acid, cold saturated sodium bicarbonate solution, and finally with brine to remove any remaining impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure at low temperature.

-

Purification and Storage: Due to its instability, this compound is often used immediately in the subsequent synthetic step without further purification. If purification is necessary, it can be attempted by vacuum distillation, though this should be performed with extreme caution. The product should be stored under an inert atmosphere at low temperatures (e.g., in a freezer).

Physicochemical Data

| Property | Value |

| Molecular Formula | C₄H₇F₃O₃S[9] |

| Molecular Weight | 192.16 g/mol [9] |

| Appearance | Colorless liquid[7] |

| CAS Number | 41029-44-1[10] |

| Reactivity | Highly reactive, moisture-sensitive |

Mechanistic Insights into Reactivity

The synthetic utility of this compound is a direct consequence of the triflate group's exceptional ability to function as a leaving group.[5] This allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols.[7] The reaction typically proceeds via an Sₙ2 mechanism, characterized by the backside attack of the nucleophile on the carbon atom bearing the triflate group. However, for a secondary substrate like the isopropyl group, an Sₙ1 pathway, involving the formation of a secondary carbocation intermediate, can also be a competing pathway, particularly in polar, non-nucleophilic solvents.

Diagram: Generalized Nucleophilic Substitution of this compound

Caption: A simplified representation of the Sₙ2 reaction pathway.

Applications in Drug Development and Organic Synthesis

The introduction of an isopropyl group is a frequently employed tactic in medicinal chemistry to enhance a drug candidate's metabolic stability, modulate its lipophilicity, and improve its binding affinity to biological targets. This compound is a highly effective reagent for achieving this transformation.[7]

O-Alkylation of Phenols

A common application is the O-alkylation of phenols to form isopropyl aryl ethers. The high reactivity of isopropyl triflate allows this reaction to proceed under mild conditions, which is advantageous when working with complex molecules bearing sensitive functional groups.

Experimental Workflow: O-Isopropylation of a Phenolic Substrate

Caption: A typical workflow for the O-alkylation of a phenol.

N-Alkylation of Amines and Heterocycles

Isopropyl triflate is also effective for the N-alkylation of amines and nitrogen-containing heterocycles, which are common structural motifs in many pharmaceutical agents.

C-C Bond Forming Reactions

Beyond heteroatom alkylation, isopropyl triflate can participate in various carbon-carbon bond-forming reactions, such as in palladium-catalyzed cross-coupling processes, where it serves as a key intermediate.[7]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemically resistant gloves.[11][12]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[11][12]

-

Moisture Sensitivity: It is highly sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[12]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][13]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[11]

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[12]

Conclusion

This compound is a testament to the synthetic power of triflate chemistry. Its high reactivity and the exceptional leaving group ability of the triflate anion make it an invaluable reagent for the introduction of the isopropyl moiety in a wide range of organic transformations. While its handling requires adherence to strict safety protocols due to its reactivity and hazardous nature, the synthetic advantages it offers, particularly in the context of complex molecule synthesis and drug development, are undeniable. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective and safe utilization in the modern synthetic laboratory.

References

- Smolecule. Buy this compound | 41029-44-1. Accessed January 9, 2024.

- Reddit.

- ResearchGate. Specific reactivity of alkyl triflates on the sulfur atom of P=N−P=S.... Accessed January 9, 2024.

- Defense Technical Information Center.

- Tej Scientific. Application of Triisopropylsilyl Trifluoromethanesulfonate in Organic Synthesis Reagents. Accessed January 9, 2024.

- Cleanchem Laboratories.

- Google Patents.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Alkyltrifluoromethanesulphonates as alkylating reagents for aromatic compounds. Accessed January 9, 2024.

- Fisher Scientific.

- Santa Cruz Biotechnology.

- National Institutes of Health. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC. Accessed January 9, 2024.

- Grokipedia.

- Fisher Scientific.

- Matweb.

- GFA Production (Xiamen) Co., Ltd. Section 1.

- Wikipedia.

- YouTube.

- Simson Pharma Limited. This compound | CAS No- 41029-44-1. Accessed January 9, 2024.

- MDPI. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Accessed January 9, 2024.

- Sigma-Aldrich. Triisopropylsilyl trifluoromethanesulfonate 97 80522-42-5. Accessed January 9, 2024.

- precisionFDA.

- Organic Syntheses Procedure. Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Accessed January 9, 2024.

- PubChem. 1-Methylethyl 1,1,1-trifluoromethanesulfonate | C4H7F3O3S | CID 10877967. Accessed January 9, 2024.

- RSC Publishing. Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalysed dehydrative nucleophilic displacement reactions. Accessed January 9, 2024.

Sources

- 1. Triflate - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Alkyltrifluoromethanesulphonates as alkylating reagents for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. reddit.com [reddit.com]

- 7. Buy this compound | 41029-44-1 [smolecule.com]

- 8. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]

- 9. GSRS [precision.fda.gov]

- 10. 1-Methylethyl 1,1,1-trifluoromethanesulfonate | C4H7F3O3S | CID 10877967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Unlocking Synthetic Pathways: An In-depth Analysis of Isopropyl Trifluoromethanesulfonate's Electrophilicity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl trifluoromethanesulfonate (iso-PrOTf) has emerged as an indispensable reagent in modern organic synthesis, prized for its potent electrophilic character. This guide provides a comprehensive examination of the fundamental principles governing its reactivity. We will dissect the molecular architecture and electronic properties that render the trifluoromethanesulfonate (triflate) moiety one of the most effective leaving groups in organic chemistry. By comparing it with other common sulfonate esters, we will quantify its superior performance in nucleophilic substitution reactions. This paper will further explore its practical applications as a powerful isopropylating agent and catalyst, supported by detailed experimental protocols and mechanistic diagrams. This technical guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage the unique reactivity of this compound in complex molecular synthesis.

The Foundation of Reactivity: Understanding Electrophilicity and the Role of the Leaving Group

In the landscape of organic synthesis, the efficiency of many transformations, particularly nucleophilic substitution reactions, is critically dependent on the electrophilicity of the substrate. An electrophile's reactivity is intrinsically linked to the nature of its leaving group—an entity that departs with a pair of electrons during the course of a reaction. An exceptional leaving group is one that is highly stable upon its departure, thereby lowering the activation energy of the reaction.[1][2]

The stability of a leaving group is, in turn, governed by its ability to accommodate a negative charge. This is often correlated with the acidity of its conjugate acid; the stronger the acid, the more stable its conjugate base, and thus, the better the leaving group.[1] Sulfonate esters, such as tosylates (TsO-), mesylates (MsO-), and triflates (TfO-), are renowned for being excellent leaving groups because their corresponding sulfonic acids are very strong.[1]

The Triflate Advantage: A Molecular and Quantitative Analysis

Among sulfonate esters, the triflate group stands in a class of its own. Its unparalleled ability as a leaving group stems from a powerful combination of inductive and resonance effects that profoundly stabilize the resulting triflate anion (CF₃SO₃⁻).[1][3]

-

Inductive Effect: The three highly electronegative fluorine atoms on the trifluoromethyl group exert a potent electron-withdrawing inductive effect through the sulfur atom.[2][4][5] This effect pulls electron density away from the sulfonate core, dispersing the negative charge and enhancing the anion's stability.[2]

-

Resonance Stabilization: The negative charge on the triflate anion is delocalized across the three oxygen atoms through resonance, further distributing the charge and increasing stability.[1][3]

This superior stability translates directly into enhanced reactivity. Quantitative comparisons reveal that triflates can accelerate nucleophilic substitution reactions by several orders of magnitude compared to other sulfonates.

Table 1: Comparative Analysis of Common Sulfonate Leaving Groups

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Rate[6] |

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13[6] | 56,000 |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5[6] | 0.70 |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2[6] | 1.00 |

The data unequivocally demonstrates triflate's status as a "super" leaving group, making this compound an exceptionally reactive electrophile.[4] This heightened reactivity allows for the alkylation of even weakly nucleophilic substrates under mild conditions.[6]

Caption: Factors contributing to the stability of the triflate anion.

Synthesis of this compound

The preparation of alkyl triflates must be conducted under anhydrous conditions due to their high reactivity and susceptibility to hydrolysis.[3] Several methods exist for the synthesis of this compound. A common and effective laboratory-scale method involves the reaction of an alcohol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.[4] An alternative high-yield synthesis utilizes the reaction of trifluoromethanesulfonic anhydride with triisopropyl orthoformate.[7]

Experimental Protocol: Synthesis from Triisopropyl Orthoformate[7]

This protocol describes a mild and efficient method for producing this compound. The only by-product is a low-boiling ester, which is easily removed.[7]

Step-by-Step Methodology:

-

Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add trifluoromethanesulfonic anhydride (5.0 mL, 30 mmol).

-

Cooling: Cool the flask in an ice-water bath (0 °C).

-

Reagent Addition: While stirring, slowly add triisopropyl orthoformate (5.71 g, 30 mmol) dropwise to the cooled trifluoromethanesulfonic anhydride.

-

Reaction: Allow the reaction to proceed at 0 °C. The reaction is typically rapid and can be monitored by ¹H NMR for completion (usually within 15 minutes).

-

Isolation: Upon completion, remove the flask from the ice bath. The product, this compound, is isolated as a colorless liquid via distillation under reduced pressure.

-

Yield: This method typically affords a yield of approximately 75% (4.32 g).[7]

Caption: Workflow for the synthesis of this compound.

Synthetic Utility and Reaction Mechanisms

The extreme electrophilicity of this compound makes it a potent reagent for introducing the isopropyl group into a wide range of molecules.

Isopropylation of Nucleophiles

Isopropyl triflate readily reacts with a variety of nucleophiles in Sₙ2 or Sₙ1-like substitution reactions. Given the secondary nature of the isopropyl group and the exceptional stability of the triflate leaving group, reaction pathways can be borderline, often tending toward more dissociative mechanisms.[4]

Common nucleophiles include:

-

Alcohols and Phenols: To form isopropyl ethers.[4]

-

Amines: To form N-isopropyl amines.

-

Thiols: To form isopropyl thioethers.

-

Carbanions: For the formation of new carbon-carbon bonds.

Caption: Generalized Sₙ2 reaction of a nucleophile with iso-PrOTf.

Applications in Drug Development and Complex Synthesis

The ability to efficiently introduce an isopropyl group is highly valuable in medicinal chemistry and drug development.[4] The isopropyl moiety can significantly alter a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Isopropyl triflate's high reactivity allows this group to be installed on complex molecular scaffolds late in a synthetic sequence, a crucial advantage in the development of new therapeutic agents.[4] Furthermore, aryl and vinyl triflates are key precursors in transition metal-catalyzed cross-coupling reactions like Suzuki and Heck reactions, highlighting the broader utility of triflate chemistry in constructing complex molecular frameworks.[3][8]

Catalytic Applications

Beyond its role as a stoichiometric reagent, isopropyl triflate can also serve as a catalyst in various organic reactions, enhancing reaction rates and selectivity.[4] Its strong Lewis acidic character upon transient dissociation can activate substrates for subsequent transformations.

Safety, Handling, and Storage

This compound is a highly reactive and corrosive compound that must be handled with extreme care. As potent alkylating agents, alkyl triflates are considered potentially carcinogenic and toxic.[9][10]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[11][12] Avoid inhalation of vapors and any contact with skin or eyes.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[11] It should be stored under an inert atmosphere (e.g., argon) to prevent degradation from moisture.[12]

-

In case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water and seek medical attention.[11][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek urgent medical attention.[11][12]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[11][12]

-

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

The exceptional electrophilicity of this compound is a direct consequence of the electronic properties of the triflate group, which functions as a superlative leaving group. This reactivity, quantified by its significantly faster reaction rates compared to other sulfonates, makes it a powerful and versatile tool for the isopropylation of a wide array of nucleophiles. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, is well-established. However, its high reactivity necessitates stringent safety protocols for handling and storage. A thorough understanding of the principles outlined in this guide will enable scientists to harness the synthetic power of isopropyl triflate while ensuring safe and effective application in the laboratory.

References

-

Chemistry Stack Exchange. (2015). Triflate use in metathesis reactions. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of Triflate Esters in Chemical Synthesis. Retrieved from [Link]

-

Crabtree, S. P., et al. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health. Retrieved from [Link]

- Google Patents. (2016). CN106008282A - Method for synthesizing trifluoromethanesulfonate.

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

-

Pearson+. (2024). A trifluoromethanesulfonate (triflate) can be used in a manner similar to a tosylate.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl trifluoromethanesulfonate. Retrieved from [Link]

-

ChemRxiv. (n.d.). Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. Retrieved from [Link]

-

Closson, W.D. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Retrieved from [Link]

-

Wikipedia. (n.d.). Triflate. Retrieved from [Link]

-

Murphy, J.A., et al. (n.d.). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Retrieved from [Link]

-

ChemRxiv. (n.d.). RESEARCH ARTICLE SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Retrieved from [Link]

-

Request PDF. (2025). Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate. Retrieved from [Link]

-

Organic Syntheses. (1974). PREPARATION OF VINYL TRIFLUOROMETHANESULFONATES: 3-METHYL-2-BUTEN-2-YL TRIFLATE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (2017). Trifluoromethanesulfonic acid in organic synthesis. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Trifluoromethanesulfonate: A Catalyst for Innovation in Specialty Chemicals. Retrieved from [Link]

-

American Chemical Society. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]

-

Thieme. (2021). An I(I)/I(III) Catalysis Route to the Heptafluoroisopropyl Group: A Privileged Module in Contemporary Agrochemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]

- 3. Triflate - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 41029-44-1 [smolecule.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]